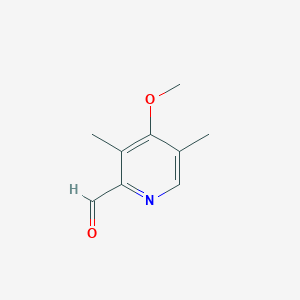

4-Methoxy-3,5-dimethylpicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJIJFXLFOPISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630348 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110464-72-7 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 4 Methoxy 3,5 Dimethylpicolinaldehyde

Comprehensive Analysis of Multi-Step Synthetic Pathways

The construction of the 4-Methoxy-3,5-dimethylpicolinaldehyde scaffold is typically achieved through multi-step synthetic sequences. These pathways often commence from readily available pyridine (B92270) derivatives and strategically introduce the required substituents.

Strategies Involving Pyridine N-Oxide Intermediates

A prevalent strategy for the synthesis of substituted pyridines, including the target aldehyde, involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxides are more susceptible to both electrophilic and nucleophilic substitution, facilitating the introduction of functional groups at specific positions. scripps.edusemanticscholar.org

One common pathway begins with the oxidation of a substituted pyridine to its corresponding N-oxide. researchgate.netgoogle.com For instance, 3,5-dimethylpyridine (B147111) can be oxidized to 3,5-dimethylpyridine N-oxide. This intermediate can then undergo nitration and subsequent reaction with dimethyl sulfate (B86663) to yield a 1,4-dimethoxy-3,5-dimethylpyridinium methylsulfate. google.com Treatment with a cyanide source, followed by the exchange of the nitro group with a methoxy (B1213986) group using sodium methoxide, furnishes the 2-cyano-4-methoxy-3,5-dimethylpyridine precursor. google.com

Alternatively, 3,5-Dimethyl-4-nitropyridine-1-oxide can be directly converted to 3,5-Dimethyl-4-methoxypyridine-1-oxide through methoxylation using sodium hydroxide (B78521) and methanol. rasayanjournal.co.in This N-oxide can then be further functionalized at the 2-position. A process involving methylation with dimethyl sulfate, followed by hydroxylation with reagents like ammonium (B1175870) persulfate and hydrogen peroxide, can yield 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. rasayanjournal.co.in Subsequent oxidation of this alcohol would provide the desired this compound.

The reactivity of pyridine N-oxides allows for a range of functionalizations. For example, they can be converted to 2-chloromethyl derivatives using reagents like POCl3, which can then be hydrolyzed to the corresponding alcohol and subsequently oxidized to the aldehyde. scispace.com

Table 1: Key Intermediates in Pyridine N-Oxide Based Syntheses

| Compound Name | CAS Number | Molecular Formula | Key Role |

| 3,5-Dimethylpyridine N-oxide | 3718-65-8 | C7H9NO | Activated pyridine intermediate |

| 3,5-Dimethyl-4-nitropyridine-1-oxide | 91219-90-8 | C7H8N2O3 | Intermediate for methoxy group introduction |

| 4-Methoxy-3,5-dimethylpyridine 1-Oxide | 91219-89-5 | C8H11NO2 | Precursor to 2-position functionalization |

| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 86604-75-3 | C9H13NO2 | Direct precursor to the target aldehyde |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-78-6 | C9H13Cl2NO | Intermediate for conversion to the alcohol |

Approaches Utilizing Cyanopyridine Precursors

Cyanopyridine derivatives serve as versatile intermediates in the synthesis of picolinaldehydes. The cyano group can be readily converted to an aldehyde functional group through reduction or hydrolysis followed by oxidation.

A significant route to this compound involves the preparation of 3,5-dimethyl-4-methoxy-2-cyanopyridine. This can be synthesized from 3,5-dimethylpyridine through a sequence involving N-oxidation, nitration, reaction with dimethyl sulfate, treatment with potassium cyanide (KCN), and finally, substitution of the nitro group with a methoxy group using sodium methoxide. google.comgoogle.com

Once the 2-cyanopyridine (B140075) is obtained, it can be catalytically hydrogenated to the corresponding 2-aminomethylpyridine derivative. google.com This amine can then be converted to the 2-hydroxymethylpyridine via diazotization under hydrolyzing conditions. google.com The final step is the oxidation of the alcohol to the target aldehyde, this compound. wikipedia.org

The conversion of a cyano group to an aldehyde can also be achieved through other methods, such as reduction using diisobutylaluminium hydride (DIBAL-H).

Table 2: Key Reactions in Cyanopyridine Based Syntheses

| Reaction Step | Reagents and Conditions | Product |

| Cyanation | KCN | 2-Cyanopyridine derivative |

| Hydrogenation of Nitrile | Catalytic hydrogenation (e.g., Raney nickel, Pd/C) | 2-Aminomethylpyridine derivative |

| Diazotization and Hydrolysis | NaNO2, aqueous acid | 2-Hydroxymethylpyridine derivative |

| Oxidation of Alcohol | Various oxidizing agents (e.g., MnO2, PCC) | Picolinaldehyde |

Conversion of Halomethyl Pyridines to the Aldehyde Moiety

Another synthetic approach involves the generation of a halomethyl group at the 2-position of the pyridine ring, which can then be transformed into the aldehyde.

Starting from a suitable precursor like 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, a chloromethyl derivative can be prepared. A common method for this chlorination is the use of thionyl chloride (SOCl2). chemicalbook.com For instance, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine reacts with thionyl chloride in a solvent like dichloromethane (B109758) to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. chemicalbook.com

This chloromethyl compound can then be converted to the aldehyde. One method involves hydrolysis to the corresponding alcohol, followed by oxidation. Alternatively, direct oxidation methods for converting benzylic halides to aldehydes can be employed.

A patent describes a process for preparing 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride using triphosgene (B27547) in toluene, followed by the addition of methanol. researchgate.net This highlights an alternative to thionyl chloride for the chlorination step.

Exploration of Regioselective and Stereoselective Syntheses

While the synthesis of the achiral this compound does not require stereoselective control, the principles of regioselectivity are crucial in establishing the correct substitution pattern on the pyridine ring.

The regioselectivity of the synthetic steps is a key consideration. For instance, in the functionalization of pyridine N-oxides, the introduction of substituents often occurs preferentially at the 2- and 4-positions due to the electronic nature of the N-oxide group. scripps.edu The directing effects of existing substituents on the pyridine ring also play a critical role in guiding the position of incoming groups.

Although direct literature on the regioselective synthesis specifically for this compound is limited, a study on the synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)-piperidines discusses a regioselective and scalable approach, which could offer insights into controlling regiochemistry in related heterocyclic systems. researchgate.net

Stereoselective synthesis would become relevant if chiral centers were introduced into the molecule. For example, the stereoselective synthesis of four stereoisomers of beta-methoxytyrosine, a component of callipeltin A, has been accomplished, demonstrating the ability to control stereochemistry in complex amino acid derivatives. nih.gov While not directly applicable to the target aldehyde, it showcases advanced synthetic techniques for stereocontrol.

Novel Catalytic and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. This has led to the exploration of novel catalytic systems and green chemistry approaches for the synthesis of pyridine derivatives.

Green chemistry principles, such as the use of safer solvents, microwave-assisted synthesis, and multicomponent reactions, are being increasingly applied to the synthesis of pyridines and other heterocyclic compounds. rasayanjournal.co.innih.govacs.org These methods aim to reduce waste, shorten reaction times, and improve energy efficiency. For instance, microwave-assisted organic synthesis has been shown to be effective in preparing pyridine derivatives with excellent yields and in shorter timeframes compared to conventional heating. nih.govacs.org

A one-pot green synthesis of pyridine-2-carbaldehyde based chalcones has been reported, which utilizes mesoporous MCM-41 materials as catalysts under solvent-free conditions. asianpubs.org This study also involved the synthesis of a 4-methoxy substituted pyridine-2-carbaldehyde, indicating the applicability of such green methods to precursors of the target molecule.

Furthermore, a process optimization and green chemistry approach has been described for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, a key intermediate. rasayanjournal.co.in This improved process was carried out without the isolation of intermediates from the first two steps, thereby increasing productivity and reducing solvent usage. rasayanjournal.co.in

The use of novel catalysts is also a key area of research. For example, cobalt complexes with pyridine-oxazoline ligands have been synthesized and used as catalysts in polymerization reactions, showcasing the development of new catalytic systems based on pyridine scaffolds. mdpi.com While not a direct synthesis of the aldehyde, it highlights the ongoing innovation in pyridine-related catalysis. Photocatalytic methods are also emerging as a powerful tool for the synthesis of aldehydes under mild conditions. rsc.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

| Feature | Conventional Synthesis | Green Synthesis Approaches |

| Solvents | Often uses hazardous organic solvents | Emphasizes solvent-free conditions, water, or benign solvents |

| Reaction Time | Can be lengthy | Often significantly shorter (e.g., microwave synthesis) |

| Energy Consumption | Typically higher due to prolonged heating | Lower, especially with microwave or catalytic methods |

| Waste Generation | Can produce significant byproducts and waste | Aims for higher atom economy and reduced waste |

| Catalysts | May use stoichiometric and/or toxic reagents | Focuses on recyclable and non-toxic catalysts |

Chemical Reactivity and Derivatization of 4 Methoxy 3,5 Dimethylpicolinaldehyde

Investigation of Aldehyde Functional Group Transformations

The aldehyde group in 4-Methoxy-3,5-dimethylpicolinaldehyde is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation and Reduction Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a range of important derivatives.

Oxidation: The oxidation of this compound to 4-methoxy-3,5-dimethylpicolinic acid can be achieved using standard oxidizing agents. This transformation converts the aldehyde into a carboxylic acid, a versatile functional group for further derivatization, such as esterification or amidation.

Reduction: The reduction of the aldehyde to 4-Methoxy-3,5-dimethyl-2-pyridinemethanol is a common transformation. nih.gov This can be accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov The resulting primary alcohol is a key intermediate for further functionalization. For instance, treatment of the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) can convert it into 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, a reactive electrophile used in the synthesis of various compounds.

Table 1: Oxidation and Reduction Reactions

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | 4-Methoxy-3,5-dimethylpicolinic acid | Standard oxidizing agents |

| Reduction | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | Sodium borohydride (NaBH₄) |

Condensation and Imine Formation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with various nucleophiles, most notably amines, to form imines (Schiff bases). This reaction is fundamental in the construction of larger molecular frameworks.

The reaction involves the nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine. This versatile reaction allows for the introduction of a wide range of substituents, depending on the nature of the primary amine used. For example, condensation with aniline (B41778) derivatives would lead to the formation of N-aryl imines. These imine derivatives can be further modified, for instance, through reduction to form secondary amines.

Reactivity of the Pyridine (B92270) Ring and Substituents

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic attack. The substituents on the ring—two methyl groups and a methoxy (B1213986) group—also play a crucial role in directing these reactions and can themselves be sites of functionalization.

Electrophilic and Nucleophilic Aromatic Substitutions

The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, the presence of electron-donating groups like the methoxy and methyl groups can facilitate such reactions. Electrophilic attack is generally directed to the positions ortho and para to the activating groups.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of a good leaving group at these positions enhances the likelihood of substitution.

Functionalization at Methyl and Methoxy Positions

The methyl groups attached to the pyridine ring can be functionalized through various reactions, such as free-radical halogenation, to introduce new reactive handles. The methoxy group can also be a site for chemical modification. For instance, ether cleavage can convert the methoxy group into a hydroxyl group, which can then be used for further derivatization. Additionally, the nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring and its substituents. simsonpharma.com

Synthesis of Novel Heterocyclic Systems Incorporating the 4-Methoxy-3,5-dimethylpyridine Core

A significant application of this compound and its derivatives is in the synthesis of complex, fused heterocyclic systems. The combination of the reactive aldehyde group and the versatile pyridine core makes it a valuable precursor for building molecules with diverse biological activities.

One of the most prominent examples is its use in the synthesis of proton pump inhibitors, such as Omeprazole (B731) and its S-enantiomer, Esomeprazole. simsonpharma.comacs.org In these syntheses, a derivative of this compound, typically 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, is reacted with a benzimidazole (B57391) thiol derivative. This key step involves the formation of a thioether linkage, leading to the core structure of these widely used pharmaceuticals.

Furthermore, the aldehyde functionality can participate in various cyclization reactions to form fused ring systems. For example, Knoevenagel condensation with active methylene (B1212753) compounds can initiate a sequence leading to the formation of fused pyridines. nih.gov Similarly, multicomponent reactions involving the aldehyde, an amine, and a third component can be employed to construct complex heterocyclic scaffolds in a single step. The reactivity of the 2-formylpyridine moiety is also utilized in the synthesis of pyrrolidine-fused scaffolds through cycloaddition strategies. acs.org

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Precursor in the Synthesis of Bioactive Pharmaceutical Agents

This aldehyde is a foundational component in the multi-step synthesis of several important pharmaceutical drugs. Its specific chemical structure is essential for building the final molecular architecture required for therapeutic efficacy.

4-Methoxy-3,5-dimethylpicolinaldehyde is most famously recognized as a crucial precursor in the synthesis of omeprazole (B731), the first-in-class proton pump inhibitor (PPI) that revolutionized the treatment of acid-related gastrointestinal disorders. wikipedia.orgtandfonline.com The synthesis of omeprazole involves the coupling of the pyridine (B92270) ring, derived from the aldehyde, with a substituted benzimidazole (B57391) ring via a methylsulfinyl bridge. tandfonline.comsphinxsai.com This synthetic pathway, which hinges on the reactivity of the aldehyde, has been adapted to produce a range of other widely used PPIs. These subsequent drugs, often referred to as omeprazole analogues, share a common structural framework and mechanism of action but have different substituents on the pyridine or benzimidazole rings, leading to variations in their pharmacological profiles. wikipedia.orgscribd.com

The table below lists prominent proton pump inhibitors that are synthesized using this compound or its direct derivatives as a key starting material.

| Proton Pump Inhibitor | Chemical Family |

| Omeprazole | Substituted Benzimidazole |

| Esomeprazole | Substituted Benzimidazole |

| Lansoprazole | Substituted Benzimidazole |

| Pantoprazole | Substituted Benzimidazole |

| Rabeprazole | Substituted Benzimidazole |

This table is generated based on information regarding the common benzimidazole-based PPIs, whose synthesis follows similar pathways involving pyridine precursors like this compound. wikipedia.orgscribd.compharmacy180.com

The utility of this compound extends beyond proton pump inhibitors. It is a versatile reagent in the synthesis of a broad spectrum of benzimidazole derivatives. nih.govbohrium.com Benzimidazoles are a class of heterocyclic compounds known for a wide array of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. researchgate.netsemanticscholar.orgmdpi.com The general synthesis involves the condensation of an aldehyde, such as this compound, with ortho-phenylenediamines. nih.govenpress-publisher.com This reaction provides a straightforward method to create diverse libraries of benzimidazole-containing compounds for screening and development of new therapeutic agents targeting a variety of diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For derivatives of this compound, these studies have been pivotal in optimizing drug candidates.

SAR studies on omeprazole and its analogues have demonstrated the critical importance of the substitution pattern on both the pyridine and benzimidazole rings. nih.govconsensus.app The components derived from this compound—specifically the 4-methoxy and the 3,5-dimethyl groups on the pyridine ring—are crucial for the drug's mechanism of action. The methoxy (B1213986) group at the 4-position increases the basicity (pKa) of the pyridine nitrogen, which helps the drug to accumulate in the acidic environment of the stomach's parietal cells. tandfonline.comnih.gov The methyl groups at the 3- and 5-positions also contribute to this effect through positive induction. nih.gov Any modification of these groups can significantly alter the compound's activity. tandfonline.com For the broader class of benzimidazole derivatives, SAR analyses have shown that substitutions at nearly all positions of the benzimidazole nucleus can greatly influence their anti-inflammatory, antimicrobial, or anticancer activities. nih.govnih.gov

The following table summarizes the influence of key structural features of PPIs that originate from this compound.

| Structural Feature | Originating Moiety | Impact on Biological Activity |

| 4-Methoxy group | Pyridine | Donates electrons, increasing the pKa of the pyridine nitrogen; facilitates accumulation at the site of action. nih.gov |

| 3,5-Dimethyl groups | Pyridine | Enhance the nucleophilic character of the pyridine nitrogen through induction; helps force the 4-methoxy group out of the plane of the ring, affecting basicity. tandfonline.comnih.gov |

| Pyridinyl-methyl-sulfinyl Linker | Formed from the aldehyde | Connects the two heterocyclic rings and is essential for the intramolecular rearrangement that forms the active inhibitor. tandfonline.com |

Insights from SAR studies have established key design principles for creating derivatives with improved therapeutic profiles. For PPIs, a primary goal is to design a prodrug that is stable at neutral pH but undergoes rapid acid-catalyzed conversion to its active form, a tetracyclic sulfenamide, in the target environment. wikipedia.orgnih.gov This is achieved by fine-tuning the electronic properties of the pyridine and benzimidazole rings to control the rate of activation. nih.gov The goal is to maximize the concentration of the active inhibitor at the H+/K+-ATPase enzyme while minimizing systemic exposure, thereby enhancing efficacy and selectivity. consensus.app For other classes of benzimidazole derivatives, design principles focus on modifying substituents to optimize interactions with specific biological targets, such as enzymes or receptors, to achieve high potency and reduce off-target effects. researchgate.netnih.gov

Exploration of this compound as a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular framework that can bind to multiple, often unrelated, biological targets, making it a valuable template for drug discovery. nih.govmdpi.com While the aldehyde itself is a precursor, it is a critical building block for the 2-(pyridinylmethylsulfinyl)benzimidazole scaffold, which can be considered a privileged structure. tandfonline.com

The benzimidazole nucleus is widely recognized as a privileged scaffold due to its presence in numerous compounds with diverse pharmacological activities. nih.govbohrium.comresearchgate.net The ability to generate vast libraries of bioactive molecules by reacting this compound with various benzimidazole or o-phenylenediamine (B120857) partners highlights its role in accessing this privileged chemical space. The consistent success of the resulting molecular framework, particularly in the multi-billion dollar PPI market, demonstrates the immense value of the structural motifs introduced by this specific aldehyde. wikipedia.org Its structure provides the precise electronic and steric properties needed for the successful mechanism of action in PPIs and serves as a highly adaptable component for creating other classes of therapeutic agents. tandfonline.comnih.gov

Biological Activity and Pharmacological Investigations of Derivatives

In Vitro and In Vivo Studies on Derived Compounds

A substantial body of research has been dedicated to evaluating the biological effects of compounds derived from 4-methoxy-3,5-dimethylpicolinaldehyde in both laboratory settings and living organisms. These studies have been instrumental in identifying lead candidates for further development.

Antisecretory and Antiulcer Activities

Derivatives of this compound have been investigated for their potential to reduce gastric acid secretion and protect against the formation of ulcers. One such derivative, 3-methoxy-5,7,3',4'-tetrahydroxyflavan (ME), has demonstrated significant gastric antisecretory activity. In studies using pylorus-ligated rats, ME was found to effectively reduce gastric acid secretion and lower the levels of histamine (B1213489) in the gastric tissue. nih.gov Its efficacy in reducing gastric acid secretion was comparable to that of cimetidine, a well-known H2 receptor antagonist. nih.gov However, unlike cimetidine, ME's mechanism of action involves the inhibition of histidine decarboxylase, the enzyme responsible for histamine synthesis. nih.gov This distinct mechanism suggests the potential for synergistic effects if used in combination with other anti-ulcer agents. nih.gov

Another related compound, (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid, has also shown notable antisecretory and antiulcer properties in animal models. nih.gov

Potential in Anti-HBV and Anticancer Research

The structural motif of a methoxy-substituted aromatic ring, present in this compound, is a common feature in various compounds with antiviral and anticancer activities. This has prompted research into its derivatives for these therapeutic areas.

In the realm of anti-HBV research, a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has shown significant promise. researchgate.net In vitro studies demonstrated that IMB-0523 possesses potent activity against both wild-type and drug-resistant strains of the hepatitis B virus (HBV). researchgate.net The anti-HBV effect of IMB-0523 is believed to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. researchgate.net Furthermore, in vivo studies in a duck hepatitis B virus (DHBV) model confirmed the potent anti-HBV activity of IMB-0523. researchgate.net

Derivatives of this compound have also been explored for their anticancer potential. Studies on 4-phenyl-2-quinolone (4-PQ) derivatives, which share structural similarities, have revealed potential antiproliferative activity against various cancer cell lines. nih.gov For instance, certain 5,6,7-methoxy-substituted 4-phenylquinolin-2(1H)-ones have shown inhibitory effects on colon and lung carcinoma cell lines. nih.gov The mechanism of action for some of these related compounds is thought to involve the inhibition of microtubule polymerization, a target for many established anticancer drugs. nih.gov

| Compound/Derivative Class | Activity | Cell Lines/Model | Key Findings |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Anti-HBV | Wild-type and drug-resistant HBV (in vitro), DHBV-infected ducks (in vivo) | Potent activity, likely through increased intracellular A3G levels. researchgate.net |

| 4-Phenyl-2-quinolone (4-PQ) derivatives | Anticancer | Colon carcinoma (COLO205), Lung carcinoma (H460) | Some methoxy-substituted derivatives showed antiproliferative activity. nih.gov |

Other Noted Biological Effects (e.g., anti-inflammatory, antibacterial)

Beyond the primary areas of investigation, derivatives and structurally related compounds have exhibited other valuable biological effects.

Anti-inflammatory Activity: A new phenol (B47542) derivative, 4-methoxy-3-(methoxymethyl) phenol, isolated from Calotropis gigantea, has demonstrated anti-inflammatory properties. nih.gov In animal models, this compound was shown to reduce edema thickness in the hind paw. nih.gov Another related compound, 2-methoxy-4-vinylphenol (B128420), has been found to exert its anti-inflammatory effects by inhibiting the production of inducible nitric oxide synthase (iNOS) through the induction of heme oxygenase-1 (HO-1). ijper.org

Antibacterial Activity: The antibacterial potential of derivatives has also been explored. Research on aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde has shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov These studies suggest that the presence and position of hydroxyl groups can enhance antimicrobial activity. nih.gov

Elucidation of Molecular Targets and Mechanisms of Action

Understanding the molecular targets and mechanisms of action is crucial for the rational design and development of new drugs. For derivatives of this compound, several mechanisms have been proposed based on their observed biological activities.

As previously mentioned, the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide is linked to the upregulation of APOBEC3G. researchgate.net The antisecretory effect of ME is attributed to its specific inhibition of histidine decarboxylase, leading to reduced histamine levels in the gastric mucosa. nih.gov For some anticancer derivatives, the proposed mechanism involves the disruption of microtubule dynamics, similar to other antimitotic agents. nih.gov

The anti-inflammatory action of related compounds like 2-methoxy-4-vinylphenol involves the Nrf2/HO-1 pathway, which is a key regulator of the cellular antioxidant and anti-inflammatory response. ijper.org

Preclinical Evaluation of Safety and Efficacy Profiles of Lead Candidates

Promising lead candidates emerging from initial in vitro and in vivo screenings undergo preclinical evaluation to assess their safety and efficacy before they can be considered for clinical trials.

For the anti-HBV candidate IMB-0523, preliminary preclinical data is encouraging. Acute toxicity studies in mice indicated a low toxicity profile. researchgate.net Furthermore, pharmacokinetic studies in rats revealed promising properties, suggesting good bioavailability and a favorable half-life. researchgate.net These findings, coupled with its potent in vivo efficacy in the DHBV duck model, position IMB-0523 as a strong candidate for further preclinical development. researchgate.net

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 4-Methoxy-3,5-dimethylpicolinaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Based on the principles of nuclear spin in a magnetic field, NMR provides information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.2 ppm. The methoxy (B1213986) group (-OCH₃) protons would also produce a singlet, expected around 3.8-4.0 ppm. The two methyl groups (-CH₃) attached to the pyridine (B92270) ring are chemically distinct and would likely appear as two separate singlets between 2.2 and 2.6 ppm. Finally, the lone aromatic proton on the pyridine ring would be observed as a singlet in the aromatic region, estimated to be around 8.2-8.4 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The highly deshielded carbonyl carbon of the aldehyde group would be expected in the 190-195 ppm region. The carbon atoms of the pyridine ring would resonate between approximately 120 and 165 ppm, with the carbon bearing the methoxy group appearing at the higher end of this range. The methoxy carbon itself would produce a signal around 55-60 ppm, while the two methyl carbons would be found in the upfield region, typically between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 (singlet) | 190 - 195 |

| Aromatic (C-H) | 8.2 - 8.4 (singlet) | ~150 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |

| Methyl (-CH₃) | 2.2 - 2.6 (two singlets) | 15 - 25 |

| Ring Carbons (quaternary) | - | 120 - 165 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . labshake.com

In an electron ionization (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺) at m/z = 165. HRMS would allow for the precise mass determination, confirming the elemental formula C₉H₁₁NO₂. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom to give a stable acylium ion (M-1 peak at m/z = 164) and the loss of the formyl group (-CHO) to produce an (M-29) peak at m/z = 136. libretexts.org Further fragmentation could involve the loss of a methyl radical (-CH₃) from the M-29 fragment or cleavage of the methoxy group.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 164 | [C₉H₁₀NO₂]⁺ | Loss of Aldehyde H radical (M-1) |

| 136 | [C₈H₁₀NO]⁺ | Loss of Formyl radical (M-29) |

| 121 | [C₇H₇NO]⁺ | Loss of Formyl and Methyl radicals (M-29-15) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1700-1710 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a prominent C-O stretching band for the methoxy ether linkage, expected between 1200 and 1250 cm⁻¹. scielo.org.za

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this one typically exhibit strong absorptions in the ultraviolet region. The spectrum would likely show absorptions corresponding to π→π* transitions of the substituted pyridine ring system and a weaker n→π* transition associated with the carbonyl group of the aldehyde.

Computational Chemistry and In Silico Approaches

Computational methods provide theoretical insights into the properties and behavior of molecules, complementing experimental data and guiding further research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound and to predict various properties. scielo.org.za

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this molecule, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might bind to the active site of a biological target, such as a protein or nucleic acid. While specific docking studies for this compound itself are not widely reported, the compound has been used as a starting material for the synthesis of more complex ligands that have been studied. For instance, it has been used in the synthesis of a ligand designed to bind to a group I intron RNA structure. hmdb.ca In such studies, the structural features of the 4-methoxy-3,5-dimethylpyridine core, derived from the aldehyde, are critical for establishing key interactions within the binding pocket of the biological target. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively determine the binding affinity and specificity of the ligand.

Prediction of Molecular Properties and ADME Profiles

In the realm of modern drug discovery and development, the early assessment of a compound's molecular and pharmacokinetic properties is paramount. In silico predictive models have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental methods. These computational approaches utilize a compound's chemical structure to forecast its behavior within a biological system, encompassing absorption, distribution, metabolism, and excretion (ADME). This section details the predicted molecular and ADME profiles of this compound, generated through widely utilized computational methodologies such as quantitative structure-activity relationship (QSAR) models and machine learning algorithms.

The predictions are derived from the compound's canonical SMILES notation: CC1=CN=C(C(=C1OC)C)C=O. These in silico analyses provide a foundational understanding of the compound's potential as a therapeutic agent.

Predicted Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), and solubility significantly influence a compound's ability to be absorbed and distributed throughout the body. The predicted physicochemical properties for this compound are summarized in the interactive table below.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| logP (Lipophilicity) | 1.85 |

| Water Solubility (logS) | -2.5 |

| Topological Polar Surface Area (TPSA) | 46.1 Ų |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Predicted Pharmacokinetic (ADME) Profile

The ADME profile dictates the journey of a drug through the body. Understanding these parameters is crucial for optimizing dosage and minimizing potential adverse effects. The predicted ADME properties for this compound are presented in the following interactive table, covering key aspects of its absorption, distribution, metabolism, and excretion.

| ADME Parameter | Prediction | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can enhance absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier, suggesting potential for central nervous system activity. |

| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to bind to plasma proteins. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme, reducing the risk of drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme, a major enzyme in drug metabolism. |

| Excretion | ||

| Renal Clearance | Moderate | Expected to be cleared from the body at a moderate rate through the kidneys. |

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. These predictions are often based on established rules derived from the analysis of known drugs.

| Rule/Filter | Prediction | Remarks |

|---|---|---|

| Lipinski's Rule of Five | Pass | The compound adheres to the guidelines for good oral bioavailability. |

| Ghose Filter | Pass | Falls within the preferred physicochemical property ranges for drug-likeness. |

| Veber's Rule | Pass | Meets the criteria for good oral bioavailability based on molecular flexibility and polar surface area. |

| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |

The comprehensive in silico analysis suggests that this compound possesses a promising profile of molecular and ADME properties, warranting further experimental investigation. Its predicted high intestinal absorption, ability to cross the blood-brain barrier, and favorable drug-likeness characteristics highlight its potential as a lead compound in drug discovery programs.

Emerging Research Avenues and Future Perspectives

Development of Next-Generation Therapeutics from 4-Methoxy-3,5-dimethylpicolinaldehyde Scaffolds

There is no publicly available research detailing the use of this compound as a scaffold for the development of next-generation therapeutics. Generally, substituted pyridine (B92270) rings, the core of this molecule, are of interest in medicinal chemistry due to their presence in numerous biologically active compounds. The aldehyde functional group offers a reactive handle for the synthesis of a variety of derivatives, such as imines, oximes, and hydrazones, which could be explored for potential pharmacological activities. However, no studies were found that have specifically utilized the this compound scaffold to design and synthesize new therapeutic agents.

Integration into Catalysis and Materials Science

Information on the integration of this compound into catalysis and materials science is not present in the reviewed literature. Picolinaldehyde derivatives can act as ligands for the formation of metal complexes, which may exhibit catalytic properties. The methoxy (B1213986) and dimethyl substitutions on the pyridine ring could modulate the electronic and steric properties of such potential ligands, influencing the activity and selectivity of a resulting catalyst. In materials science, aldehydes can be used as monomers or cross-linking agents in polymer synthesis. However, no specific research has been published detailing the application of this compound in these fields.

Innovative Synthetic Routes for Scalable Production

While general methods for the synthesis of substituted picolinaldehydes exist, no literature was found that specifically describes innovative and scalable synthetic routes for this compound. The development of efficient and cost-effective production methods is crucial for the commercial viability of any chemical compound. Research in this area would likely focus on improving reaction yields, reducing the number of synthetic steps, and utilizing readily available starting materials. At present, specific strategies to achieve this for this compound have not been reported.

Addressing Research Gaps and Challenges in Compound Development

Given the lack of published research, the primary research gap is the fundamental exploration of the chemical and biological properties of this compound. Key challenges that would need to be addressed in its development include:

Biological Activity Screening: A thorough investigation of its potential therapeutic effects across a range of biological targets is required.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, systematic modification of the molecule would be necessary to understand the relationship between its structure and its activity.

Exploration of Coordination Chemistry: The potential of this compound to act as a ligand and form catalytically active metal complexes is an unexplored area.

Polymer Chemistry Integration: Research into its utility as a monomer or building block in the synthesis of novel materials is needed.

Development of Efficient Synthesis: A robust and scalable synthetic process would be a prerequisite for any large-scale application.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-3,5-dimethylpicolinaldehyde?

Answer:

The synthesis typically involves functionalization of the pyridine ring. A common approach is the oxidation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride under controlled conditions. For example, Xu et al. (2004) reported synthesizing related intermediates at 80°C using HNO₃ and H₂SO₄ as nitrating agents, followed by hydrolysis to yield aldehyde derivatives . Key steps include:

- Nitration : Introduction of nitro groups to activate the pyridine ring.

- Oxidation : Use of oxidizing agents like KMnO₄ or CrO₃ to convert methyl groups to aldehydes.

- Purification : Column chromatography or recrystallization to achieve >95% purity (as noted in asymmetric synthesis protocols) .

Advanced: How is this compound utilized in asymmetric catalysis for pharmaceutical intermediates?

Answer:

This compound serves as a chiral building block in organometallic catalysts. For instance, it is incorporated into iridium(III) complexes for asymmetric hydrogenation reactions. The aldehyde group facilitates ligand coordination, while the methoxy and methyl groups enhance steric control. Kanto Reagents highlights its use in synthesizing >95% pure iridium complexes for enantioselective transformations, critical in producing proton pump inhibitors like esomeprazole . Methodological considerations include:

- Ligand design : Balancing electronic and steric effects for high enantiomeric excess (ee).

- Reaction optimization : Temperature, solvent polarity, and pressure adjustments to maximize yield .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

Standard characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- IR : Identification of aldehyde stretches (~1700 cm⁻¹) and aromatic C-H bends .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (165.19 g/mol) .

- Elemental Analysis : Validation of C, H, N, O content within ±0.3% theoretical values .

Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, as demonstrated in antimicrobial derivative studies .

- Computational Modeling : DFT calculations to predict chemical shifts and validate experimental data .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Answer:

Derivatives like bis-triazolothiadiazoles exhibit activity by targeting bacterial cell walls and fungal membranes. Key findings include:

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., NO₂) enhance binding to microbial enzymes like β-lactamases .

- Membrane Disruption : Hydrophobic methyl/methoxy groups facilitate penetration into lipid bilayers, causing leakage (observed in Candida albicans assays) .

- Enzyme Inhibition : Molecular docking studies suggest interactions with Staphylococcus aureus dihydrofolate reductase (DHFR) active sites .

Advanced: How is this compound managed in pharmaceutical impurity profiling?

Answer:

As a known impurity in esomeprazole synthesis, its control involves:

- HPLC-PDA/MS Methods : Detect levels down to 0.1% using C18 columns and acetonitrile/ammonium acetate mobile phases .

- Forced Degradation Studies : Exposure to heat, light, and pH extremes to identify degradation pathways (e.g., aldehyde oxidation to carboxylic acids) .

- Toxicological Assessment : Evaluate genotoxicity (Ames test) and cytotoxicity (HepG2 assays) to ensure compliance with ICH Q3A/B guidelines .

Basic: What precautions are critical when handling this compound in laboratory settings?

Answer:

- Storage : Keep in inert atmospheres (N₂/Ar) at ≤–20°C to prevent aldehyde oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to skin/eye irritation risks (H315/H319) .

- Spill Management : Absorb with silica gel and neutralize with 5% NaHCO₃ to avoid exothermic reactions .

Advanced: What strategies enhance the stability of this compound in solution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.